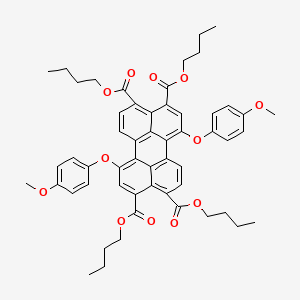
tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid. Perylene derivatives are known for their excellent chemical robustness, photo and thermal stability, strong absorption and emission in the visible region, and high electron affinities and charge carrier mobilities . These properties make them valuable in various scientific and industrial applications.
準備方法
The synthesis of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate typically involves the reaction of 1,7-dibromoperylene tetrabutylester with 4-methoxyphenol in the presence of a base such as cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) . The reaction conditions include heating the mixture to a high temperature (around 95°C) for an extended period (approximately 20 hours) to achieve high yields .
化学反応の分析
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene diimides.
Substitution: The compound can undergo substitution reactions, where the 4-methoxyphenoxy groups can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate has several scientific research applications:
作用機序
The mechanism of action of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate involves its ability to participate in photoinduced charge-transfer processes. The electron-donating 4-methoxyphenoxy groups attached to the perylene core influence the kinetics of these processes. The compound’s fluorescence is quenched, and singlet excited-state lifetimes are reduced compared to model compounds without electron-donating groups . This behavior is crucial for its applications in optoelectronic devices and biological imaging.
類似化合物との比較
Similar compounds to tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate include:
Perylene-3,4,9,10-tetracarboxy tetraesters: These compounds have similar structural features but differ in their substituents.
Perylene monoimide diesters: These derivatives have one imide and two ester groups, offering different electronic properties.
Perylene bisimides: These compounds have two imide groups and are known for their strong electron-accepting capabilities.
Perylene bisbenzimidazoles: These derivatives have benzimidazole groups, providing unique optical and electronic properties.
This compound stands out due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly suitable for applications in photoinduced charge-transfer studies .
特性
分子式 |
C54H56O12 |
|---|---|
分子量 |
897.0 g/mol |
IUPAC名 |
tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C54H56O12/c1-7-11-27-61-51(55)39-25-23-37-48-44(66-36-21-17-34(60-6)18-22-36)32-42(54(58)64-30-14-10-4)46-40(52(56)62-28-12-8-2)26-24-38(50(46)48)47-43(65-35-19-15-33(59-5)16-20-35)31-41(45(39)49(37)47)53(57)63-29-13-9-3/h15-26,31-32H,7-14,27-30H2,1-6H3 |
InChIキー |
OAZQIMPQJLAZJL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)OC6=CC=C(C=C6)OC)OC7=CC=C(C=C7)OC)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















